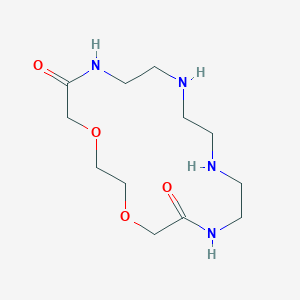
5-Ethyl-3-methyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-methyloctane is a branched alkane with the molecular formula C₁₁H₂₄. It is a hydrocarbon consisting of a chain of carbon atoms with ethyl and methyl groups attached at specific positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. Alkanes are known for their relatively low reactivity compared to other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3-methyloctane can be achieved through various organic synthesis methods. One common approach is the alkylation of a suitable precursor, such as 3-methyloctane, with an ethylating agent under controlled conditions. This process typically involves the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the precursor, followed by the addition of an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes such as hydrocracking or alkylation. Hydrocracking involves the breaking down of larger hydrocarbon molecules into smaller, branched alkanes using hydrogen gas and a catalyst, typically at high temperatures and pressures. Alkylation, on the other hand, involves the reaction of isobutane with olefins (e.g., ethylene) in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid, to produce branched alkanes.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-3-methyloctane, like other alkanes, primarily undergoes substitution reactions, particularly free radical halogenation. In this reaction, a halogen (e.g., chlorine or bromine) replaces one of the hydrogen atoms in the alkane molecule. This process typically requires the presence of ultraviolet light or heat to generate free radicals
Properties
CAS No. |
62016-21-1 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
5-ethyl-3-methyloctane |
InChI |
InChI=1S/C11H24/c1-5-8-11(7-3)9-10(4)6-2/h10-11H,5-9H2,1-4H3 |
InChI Key |
LZFCEXJTLLKGPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(Furan-2-yl)methyl]-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14549657.png)





![1-(4-tert-Butylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14549711.png)

